5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features both furan and pyridine rings
Mechanism of Action
Furan derivatives
The compound contains furan rings, which are a type of aromatic heterocycle. Furan derivatives are known to possess various biological activities, including antibacterial, antifungal, and antitumor properties .
Pyridine derivatives
The compound also contains a pyridine ring. Pyridine derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties .
Boron reagents
If this compound is used as a boron reagent in Suzuki–Miyaura coupling reactions, it could be involved in the formation of carbon-carbon bonds . This is a key reaction in organic synthesis, used in the production of a wide range of chemicals .
Biochemical Analysis
Biochemical Properties
It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . These interactions can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
The effects of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide on cells are not yet fully known. Similar compounds have shown to have significant effects on various types of cells and cellular processes . For instance, indole derivatives have demonstrated inhibitory activity against influenza A in Huh-7.5 cells .
Molecular Mechanism
Similar compounds have shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully known. Similar compounds have shown to have significant effects over time in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not yet fully known. Similar compounds have shown to have significant effects at different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully known. Similar compounds have shown to be involved in various metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully known. Similar compounds have shown to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
The subcellular localization of this compound is not yet fully known. Similar compounds have shown to have specific subcellular localizations .
Preparation Methods
The synthesis of 5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by coupling reactions to introduce the furan and pyridine moieties. For instance, the radical bromination of a methyl group using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions can yield a brominated intermediate . This intermediate can then be further reacted with other reagents to form the final compound.
Chemical Reactions Analysis
5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound can be explored for its potential therapeutic effects, particularly in drug development.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers or catalysts.
Comparison with Similar Compounds
Similar compounds include other furan and pyridine derivatives, such as:
2-furoic acid: A simple furan derivative with antimicrobial properties.
Pyridine-3-carboxamide: A pyridine derivative used in various chemical syntheses.
5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is unique due to its combined furan and pyridine structure, which may confer distinct chemical and biological properties compared to its individual components .
Biological Activity
5-bromo-N-((6-(furan-2-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a synthetic compound that incorporates a bromine atom, furan, and pyridine moieties. This unique structural combination suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antibacterial and antifungal properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₁BrN₂O₃
- Molecular Weight : 347.16 g/mol
Property | Value |
---|---|
CAS Number | 2034560-84-2 |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
Antimicrobial Activity
The compound has demonstrated significant antimicrobial properties, particularly against various bacterial strains and fungi. Studies indicate that halogen substitutions, such as bromine, enhance the biological activity of related compounds.
-
Antibacterial Activity :
- In vitro studies have shown that derivatives of similar structures exhibit potent activity against both Gram-positive and Gram-negative bacteria.
- For instance, compounds with similar halogenated structures reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
- Antifungal Activity :
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes in bacterial cell wall synthesis and fungal growth.
- Disruption of Membrane Integrity : The presence of the furan ring may contribute to the disruption of microbial membranes, leading to cell lysis.
Study 1: Antibacterial Evaluation
A recent study evaluated a series of brominated furan derivatives for their antibacterial efficacy. The results indicated that compounds with bromine substitution exhibited enhanced activity against E. coli and S. aureus. The study concluded that the presence of electron-withdrawing groups like bromine significantly influenced the antibacterial potency .
Study 2: Antifungal Screening
Another investigation focused on the antifungal properties of pyridine-furan derivatives. The study found that compounds similar to this compound showed promising results against various fungal strains, suggesting potential applications in antifungal drug development .
Properties
IUPAC Name |
5-bromo-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-14-6-5-13(21-14)15(19)18-9-10-3-4-11(17-8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVFBUOQONCFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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